Mephedrone

Übersicht

Beschreibung

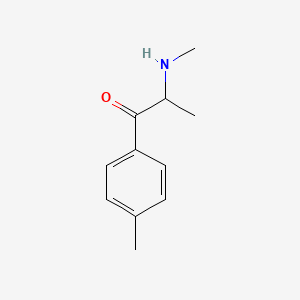

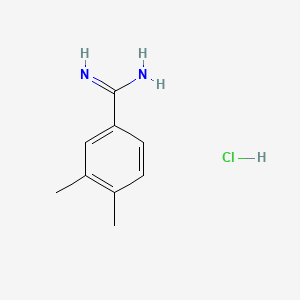

Mephedrone, also known as 4-methylmethcathinone, is a synthetic stimulant belonging to the amphetamine and cathinone classes. It is chemically similar to the cathinone compounds found in the Khat plant of eastern Africa. This compound gained popularity as a recreational drug due to its stimulant effects, which are comparable to those of MDMA, amphetamines, and cocaine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mephedrone is typically synthesized through the reaction of 4-methylpropiophenone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or other purification techniques to ensure high purity and quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mephedron unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Mephedron kann oxidiert werden, um entsprechende Ketone und Carbonsäuren zu bilden.

Reduktion: Die Reduktion von Mephedron kann zur Bildung von sekundären Aminen führen.

Substitution: Mephedron kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen können mit Reagenzien wie Halogenen und Nitrierungsmitteln durchgeführt werden.

Hauptprodukte:

Oxidation: Bildung von 4-Methylbenzaldehyd und 4-Methylbenzoesäure.

Reduktion: Bildung von 4-Methylmethamphetamin.

Substitution: Bildung verschiedener substituierter Mephedron-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Referenzverbindung in der analytischen Chemie zur Entwicklung von Nachweismethoden verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf Neurotransmittersysteme und möglicher Neurotoxizität.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkung und Risiken im Zusammenhang mit seiner Verwendung.

Industrie: Eingesetzt bei der Entwicklung neuer synthetischer Routen und chemischer Prozesse.

5. Wirkmechanismus

Mephedron entfaltet seine Wirkung durch Erhöhung der Freisetzung und Hemmung der Wiederaufnahme von Monoamin-Neurotransmittern wie Dopamin, Serotonin und Noradrenalin. Dies führt zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt, was zu verstärkter Stimulation und Euphorie führt. Die primären molekularen Ziele umfassen den Dopamintransporter, den Serotonintransporter und den Noradrenalintransporter .

Wirkmechanismus

Mephedrone exerts its effects by increasing the release and inhibiting the reuptake of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to elevated levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and euphoria. The primary molecular targets include the dopamine transporter, serotonin transporter, and norepinephrine transporter .

Vergleich Mit ähnlichen Verbindungen

Mephedron ist strukturell und pharmakologisch ähnlich anderen synthetischen Cathinonen wie:

Methcathinon: Ähnliche stimulierende Wirkung, jedoch mit einem anderen Substitutionsschema am aromatischen Ring.

Methylon: Ähnliche Wirkung, jedoch mit einer Methylendioxy-Gruppe anstelle einer Methyl-Gruppe.

3,4-Methylendioxypyrovaleron (MDPV): Stärkere stimulierende Wirkung und höheres Risiko für Nebenwirkungen.

Einzigartigkeit: Die einzigartige Kombination von stimulierender und empathogener Wirkung von Mephedron zusammen mit seiner relativ kurzen Wirkdauer unterscheidet es von anderen synthetischen Cathinonen. Seine chemische Struktur ermöglicht verschiedene Modifikationen, die zur Synthese zahlreicher Analoga mit unterschiedlichen pharmakologischen Profilen führen .

Eigenschaften

IUPAC Name |

2-(methylamino)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-4-6-10(7-5-8)11(13)9(2)12-3/h4-7,9,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELGFTGWJGBAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891437 | |

| Record name | Mephedrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

As with phenethylamines, in the absence of ring-substitution, cathinones behave predominantly as central nervous system (CNS) stimulants, although generally with a lower potency than the corresponding phenethylamine analogue. The lower potency is caused by the beta-keto group creating a more polar molecule with lower ability to cross the blood-brain barrier. In the presence of ring substitution, however, the properties are modified towards MDMA-like effects., There are no formal pharmacodynamic studies looking specifically at mephedrone. Based on its chemical structure, it is likely that it has a similar mechanism of action to other stimulant drugs (blocks reuptake of, and stimulates the release of stimulant neurotransmitters such as serotonin, dopamine and norepinephrine). This is further supported by the sympathomimetic effects (dilated pupils, tachycardia, hypertension, agitation) seen with mephedrone use that are similar to other stimulant drugs such as MDMA and cocaine. | |

| Record name | Mephedrone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine-white to off-white or slightly colored powder ... also found in tablet or capsule form | |

CAS No. |

1189805-46-6 | |

| Record name | Mephedrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189805-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mephedrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189805466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mephedrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13108 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mephedrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylmethcathinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHEDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BA8T27317 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mephedrone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mephedrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)

![2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid](/img/structure/B570683.png)